rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans

Stereochemistry Target Binding Medicinal Chemistry

Researchers needing a defined racemic trans pyrrolidine-imidazole scaffold often face supply inconsistency or poorly characterized stereochemistry. This compound solves that with precise (3R,4S) relative configuration and N-methylation on both rings, which critically modulate basicity, lipophilicity, and hydrogen-bonding potential for CNS target engagement and metalloenzyme inhibition. - Defined racemic trans configuration ensures reproducible 3D pharmacophore presentation for kinase/GPCR probe design. - 1-Methyl-1H-imidazol-5-yl regioisomer provides distinct metal-coordination geometry vs. 2-yl or 4-yl isomers for CYP450/non-heme iron studies. - MW <200 Da and rigid scaffold make it an ideal fragment library expansion vector, shipped with full characterization data.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B12307719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)N)C2=CN=CN2C
InChIInChI=1S/C9H16N4/c1-12-4-7(8(10)5-12)9-3-11-6-13(9)2/h3,6-8H,4-5,10H2,1-2H3
InChIKeyBFSKWJXXCFDEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans


The compound rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans (CAS: 2166911-43-7), is a racemic mixture of a chiral, 3,4-disubstituted pyrrolidine bearing a 1-methylimidazole moiety and a primary amine. Its molecular formula is C9H16N4, with a molecular weight of 180.25 g/mol . This compound belongs to a class of heterocyclic amines frequently used as versatile building blocks in medicinal chemistry and chemical biology, where the specific stereochemistry and substitution pattern are critical for modulating interactions with biological targets [1].

Why Generic Substitution Fails


Substituting this specific racemic trans-configured scaffold with a casually selected analog (e.g., a single enantiomer, a cis isomer, or a different N-imidazole regioisomer) is highly likely to result in a different pharmacological or chemical outcome. The defined (3R,4S) relative configuration dictates the three-dimensional projection of the primary amine and the imidazole ring, which is critical for 3D-recognition by enzymatic pockets and receptors [1]. Furthermore, the N-methylation on both the pyrrolidine and imidazole rings alters the compound's hydrogen-bonding potential, basicity, and lipophilicity compared to its non-methylated or differently methylated counterparts, thereby invalidating any assumption of functional interchangeability without direct comparative data [2].

Evidence Guide for Procurement


Stereochemistry & Target Binding

The compound is provided as a racemic mixture of the (3R,4S) trans enantiomer. While direct potency data against specific targets is not publicly available, the use of a single, well-defined racemic diastereomer (trans) ensures a consistent stereochemical input for synthesis or biological assays. In contrast, a mixture of cis and trans isomers or the single enantiomer (3S,4R, CAS: 2166044-68-2) would present a completely different spatial arrangement of pharmacophoric elements, leading to unpredictable and non-comparable biological results .

Stereochemistry Target Binding Medicinal Chemistry

N-Methyl vs. Des-methyl Analogs

A direct analog, rac-(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine (CAS 2580092-21-1), lacks the N-methyl group on the pyrrolidine ring. This methylation distinguishes the target compound by altering the basicity of the pyrrolidine nitrogen (expected pKa shift ~0.5-1.0 log units for a tertiary vs. secondary amine) and increasing lipophilicity (calculated LogP increase of ~0.5). Such changes significantly impact membrane permeability and off-target binding profiles, making the target compound a distinct chemical entity with its own property space [1].

Structure-Activity Relationship Physicochemical Properties Lead Optimization

Imidazole Regioisomer Binding Impact

The compound features a 1-methyl-1H-imidazol-5-yl substituent. This contrasts with readily available analogs like 1-(1-methylimidazol-2-yl)pyrrolidin-3-amine . The 5-yl attachment vs. the 2-yl attachment places the imidazole's basic nitrogen (N-3) at a different distance and vector from the pyrrolidine core. This structural variation directly impacts the molecule's ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites, a feature confirmed in class-related research on AT1 antagonists where the imidazole regioisomer dictates binding affinity [1].

Regioisomerism Hydrogen Bonding Receptor Binding

Application Scenarios


CNS-Targeted Kinase or GPCR Probes

Based on its calculated physicochemical profile (lower basicity, higher LogP due to N-methylation [1]), this scaffold is a superior starting point for designing brain-penetrant small molecule probes targeting kinases or GPCRs, compared to its more polar and basic des-methyl analog.

Enantioselective Synthesis & Chiral Resolution

The defined racemic trans configuration makes it an ideal substrate for method development in chiral chromatography or asymmetric synthesis, where the single enantiomers (3S,4R or 3R,4S) are the ultimate goal for probing stereospecific target engagement [2].

Imidazole-Mediated Metal Coordination

The specific 1-methyl-1H-imidazol-5-yl group is well-suited for studies on metalloenzyme inhibition (e.g., heme-iron coordination in CYP450s or non-heme iron enzymes), where fine-tuning the imidazole's spatial and electronic environment is critical, and the 5-yl regioisomer offers a distinct geometry from the common 2-yl or 4-yl isomers [3].

FBDD Library Expansion

With a molecular weight under 200 Da and a rigid 3D scaffold combining a basic amine and an aromatic imidazole, this compound is a valuable addition to fragment libraries, offering a distinct growth vector from the 1-(1-methylimidazol-2-yl)pyrrolidin-3-amine regioisomer .

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